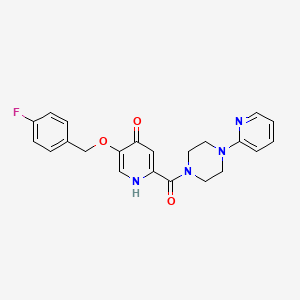

5-((4-fluorobenzyl)oxy)-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one

Description

Properties

IUPAC Name |

5-[(4-fluorophenyl)methoxy]-2-(4-pyridin-2-ylpiperazine-1-carbonyl)-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN4O3/c23-17-6-4-16(5-7-17)15-30-20-14-25-18(13-19(20)28)22(29)27-11-9-26(10-12-27)21-3-1-2-8-24-21/h1-8,13-14H,9-12,15H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYBNXYNSUBSVGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC(=O)C(=CN3)OCC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-((4-fluorobenzyl)oxy)-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and any relevant case studies or research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 1021213-40-0 |

| Molecular Formula | C22H21FN4O3 |

| Molecular Weight | 408.4 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

The biological activity of 5-((4-fluorobenzyl)oxy)-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often exhibit inhibition of key enzymes involved in metabolic pathways, particularly those related to cancer and infectious diseases.

Anti-Tubercular Activity

Recent studies have highlighted the anti-tubercular potential of similar compounds. For instance, a series of substituted compounds were synthesized and evaluated against Mycobacterium tuberculosis. Among these, several derivatives exhibited significant activity with IC90 values ranging from 3.73 to 4.00 μM, indicating their potential as anti-tubercular agents . Although specific data on 5-((4-fluorobenzyl)oxy)-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one is limited, its structural similarity suggests it may possess comparable activity.

Cytotoxicity and Safety Profile

In vitro evaluations have shown that many compounds derived from piperazine and pyridine structures exhibit low cytotoxicity in human cell lines such as HEK-293. For example, derivatives tested in similar studies demonstrated non-toxic profiles while inhibiting target pathogens effectively . This suggests that 5-((4-fluorobenzyl)oxy)-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one could also be safe for human use pending further testing.

Inhibition Studies

One notable study focused on the inhibition of tyrosinase by piperazine derivatives, including those with fluorobenzyl substitutions. The results indicated that compounds with IC50 values in the low micromolar range were effective inhibitors, showcasing their potential for therapeutic applications . Although specific data for our compound is not detailed in this study, the findings support the hypothesis that similar structures can yield potent biological effects.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of various derivatives to target enzymes. These studies often reveal crucial interactions at the molecular level, providing insights into how modifications to the compound's structure can enhance its biological activity . Such research underscores the importance of structural optimization in drug design.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 5-((4-fluorobenzyl)oxy)-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one exhibit serotonin receptor modulation, which is crucial for antidepressant effects. The piperazine moiety is known for its role in enhancing serotonin receptor affinity, making this compound a candidate for further studies in treating depression and anxiety disorders .

Anticancer Properties

Studies have suggested that derivatives of this compound may possess anticancer properties by inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the pyridine and piperazine groups contributes to the interaction with cancer cell signaling pathways .

Neuroprotective Effects

The neuroprotective potential of this compound is being explored in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier and interact with neurotransmitter systems positions it as a candidate for further investigation in conditions like Alzheimer's and Parkinson's disease .

Building Block in Medicinal Chemistry

5-((4-fluorobenzyl)oxy)-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one serves as a versatile building block for synthesizing other biologically active compounds. Its functional groups allow for various modifications, enabling the development of new drugs with enhanced efficacy and selectivity .

Research on Structure-Activity Relationships (SAR)

This compound is utilized in SAR studies to understand how changes in its structure affect biological activity. By modifying different parts of the molecule, researchers can identify key features that contribute to its pharmacological properties, guiding the design of more effective therapeutics .

Case Study 1: Antidepressant Research

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of 5-((4-fluorobenzyl)oxy)-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one and evaluated their effects on serotonin receptors. The results indicated that certain modifications significantly enhanced receptor binding affinity and antidepressant-like behavior in animal models .

Case Study 2: Cancer Inhibition

A collaborative study between pharmacologists and chemists investigated the anticancer effects of this compound on various cancer cell lines. The findings revealed that the compound inhibited cell proliferation effectively and induced apoptosis through mitochondrial pathways, suggesting its potential as a lead compound for cancer therapy .

Comparison with Similar Compounds

Core Structure Modifications

Target Compound vs. Pyrimidinyl-Piperazine Analogues ()

The compound in replaces the pyridin-2-yl group on the piperazine with pyrimidin-2-yl. Pyrimidine, being a smaller heterocycle with two nitrogen atoms, may alter binding affinity by providing distinct hydrogen-bonding patterns. However, the pyridin-2-yl group in the target compound could offer better π-stacking due to its larger aromatic surface .

Target vs. Pyrazolo-Pyridinone Derivatives () describes a pyrazolo-pyridinone core with a 4-(2-fluorophenyl)piperazine substituent. However, the pyridinone core in the target compound may enhance solubility due to its polarizable ketone group .

Target vs. Phthalazinone Derivatives () Compounds in and feature a phthalazinone core with cyclopropanecarbonyl-piperazine groups. The phthalazinone’s fused aromatic system increases molecular weight and planarity, which may reduce bioavailability compared to the simpler pyridinone core in the target compound .

Substituent Variations

Fluorinated Aromatic Groups

- The 4-fluorobenzyloxy group in the target compound is structurally similar to the 4-fluorobenzyl fragment in , which is used in tyrosine kinase inhibitors. The ether linkage in the target compound may reduce metabolic oxidation compared to direct benzyl attachment, prolonging half-life .

- includes a 2-fluorophenyl substituent on piperazine.

Piperazine Modifications

- Pyridin-2-yl vs. Pyrimidin-2-yl ( vs. Target) : Pyridin-2-yl’s lone nitrogen in the meta-position may facilitate stronger interactions with acidic residues (e.g., aspartate or glutamate) in target proteins compared to pyrimidin-2-yl’s dual nitrogens .

- Cyclopropanecarbonyl-piperazine () : The cyclopropane group increases steric bulk and electron-withdrawing effects, which might enhance metabolic stability but reduce solubility compared to the pyridinyl group in the target compound .

Pharmacokinetic and Physicochemical Properties

A comparative analysis of key properties is hypothesized below:

Q & A

Q. How are synthetic by-products characterized and minimized?

- Methodological Answer : Identify by-products using LC-MS and H NMR. Optimize reaction conditions (e.g., temperature, stoichiometry) to suppress side reactions. For example, reducing excess acylating agents during piperazine-carbonyl coupling minimizes N-acetylated impurities. Recrystallization (e.g., from ethanol/water) improves final purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.